molecular formula C10H9F3O2 B1428003 Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate CAS No. 698378-76-6

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate

Cat. No. B1428003
CAS RN: 698378-76-6
M. Wt: 218.17 g/mol
InChI Key: VTTGEZSPJKXKAF-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoro-2-(2-fluorophenyl)acetate is a fluorinated ester. It is useful in the preparation of fluorinated building blocks for organic synthesis. Its primary applications include use as an intermediate in the synthesis of various pharmaceutical and agrochemical products .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate consists of a fluorinated ester group attached to a 2-fluorophenyl group. The CAS Number is 698378-76-6, and the molecular weight is 218.18 .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is a liquid at room temperature. More specific physical and chemical properties such as boiling point, density, and solubility may be available in specialized chemical databases .

Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is a compound with potential relevance in various scientific fields, although direct studies specifically on this compound are scarce. However, insights can be derived from related research, such as the production and application of ethyl acetate. Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer products. Process intensification techniques for ethyl acetate production, such as Reactive Distillation and Microwave Reactive Distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. These techniques might also be applicable or inspire similar innovations for compounds like ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate, given their structural or functional similarities (Patil & Gnanasundaram, 2020).

Fluoroalkylation in Aqueous Media

The process of fluoroalkylation, which involves the introduction of fluoroalkyl groups into organic compounds, has significant importance in enhancing the properties of pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly fluoroalkylation methods, especially in aqueous media, is a growing area of interest. This includes techniques for trifluoromethylation, difluoromethylation, and other fluoroalkylation reactions, which could potentially be applied to or derived from the chemical manipulation of ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate to enhance its utility in various applications (Song et al., 2018).

Environmental Biodegradability and Toxicity Assessment

Understanding the environmental fate and biodegradability of chemical compounds is crucial for assessing their potential impact. Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate, reveal that these substances can degrade into perfluoroalkyl acids under certain conditions. Knowledge of the biodegradability pathways and the environmental persistence of these compounds is essential for developing safer chemical practices and for assessing the environmental impact of new fluorochemicals (Liu & Avendaño, 2013).

Potential in Liquid Organic Hydrogen Carriers

Research into the use of ethyl acetate and related compounds as components of Liquid Organic Hydrogen Carrier (LOHC) systems demonstrates the potential of organic esters in renewable energy technologies. By utilizing bioethanol, for example, it is possible to create a sustainable cycle for hydrogen storage and release. Although ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is not directly mentioned, the principles underlying the LOHC systems could guide the exploration of its applications in energy storage or as a precursor in renewable energy-related syntheses (Santacesaria et al., 2023).

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is not specified in the search results. As an intermediate in pharmaceutical and agrochemical synthesis, its mechanism of action would depend on the specific compounds it is used to produce .

Safety and Hazards

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is classified with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound.

properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGEZSPJKXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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